1-Butyl-2-nitrobenzene

Description

Current State of Knowledge and Research Gaps in Alkyl Nitroaromatic Chemistry

Alkyl nitroaromatic compounds are fundamental building blocks in organic synthesis and industrial chemistry. nih.gov The nitration of aromatic compounds remains a primary method for their synthesis, traditionally employing a mixture of nitric and sulfuric acids. nih.gov Recent advancements have focused on developing more efficient and regioselective nitration methods to overcome the formation of byproducts and regioisomers often seen with conventional approaches. nih.gov This includes the exploration of solid acids like zeolites for para-selective nitration and methods like the "Kyodai method" using nitrogen dioxide and ozone.

Despite these advances, significant research gaps persist. A major challenge lies in achieving precise control over the regioselectivity of nitration, especially for complex aromatic substrates. nih.gov Furthermore, while the reduction of the nitro group to an amine is a well-established transformation, the development of chemoselective reduction methods that tolerate other functional groups remains an active area of research. acs.org The environmental impact and biodegradation pathways of many alkyl nitroaromatic compounds are not fully understood, necessitating further investigation. nih.gov

Significance of 1-Butyl-2-nitrobenzene as a Model Compound in Mechanistic and Synthetic Studies

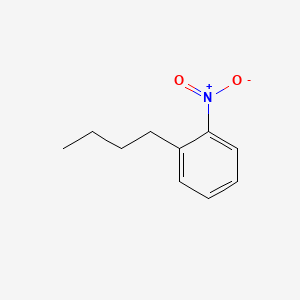

This compound serves as an important model compound for investigating several key concepts in organic chemistry. Its structure, featuring a bulky butyl group ortho to an electron-withdrawing nitro group, provides a unique platform for studying the interplay of steric and electronic effects in chemical reactions.

The steric hindrance provided by the butyl group significantly influences the reactivity of the aromatic ring and the nitro group. This is particularly relevant in studies of nucleophilic aromatic substitution, where the bulky ortho-substituent can hinder the approach of a nucleophile. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, and the compound is a useful substrate for studying these reactions.

Furthermore, this compound is a valuable intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized, providing a versatile handle for the construction of diverse molecular architectures. The compound's reactivity in various transformations, including reductions and substitutions, makes it a useful tool for developing and optimizing new synthetic methodologies.

Scope and Objectives of Contemporary Research in this compound Science

Contemporary research on this compound and related alkyl nitroaromatics is focused on several key areas. A primary objective is the development of novel and more sustainable synthetic methods. This includes the use of electrochemical synthesis, which offers a greener alternative to traditional nitration and functionalization reactions. nih.govresearchgate.net The reductive functionalization of nitro compounds using earth-abundant metal catalysts, such as iron, is another promising area of investigation, aiming to create more efficient and environmentally friendly processes. acs.org

A deeper understanding of the reaction mechanisms involving alkyl nitroaromatics is another major goal. This includes detailed kinetic and computational studies to elucidate the role of intermediates and transition states in reactions such as nucleophilic aromatic substitution and catalytic reductions. acs.org

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVIEXUVWMYRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221569 | |

| Record name | 1-Butyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7137-55-5 | |

| Record name | 1-Butyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7137-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007137555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-2-nitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG7T74H5V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Butyl 2 Nitrobenzene and Regioisomers

Classical Nitration Approaches to Alkylbenzenes

The traditional and most widely practiced method for synthesizing nitroaromatic compounds is through the electrophilic nitration of an aromatic ring. wikipedia.org For alkylbenzenes such as butylbenzene (B1677000), this typically involves the use of a nitrating mixture, commonly composed of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.ukchemguide.co.uk

Electrophilic Aromatic Substitution Mechanisms in Alkylbenzene Nitration

The nitration of alkylbenzenes proceeds via an electrophilic aromatic substitution (SEAr) mechanism. wikipedia.org This process occurs in distinct steps. Initially, nitric acid reacts with the stronger acid, sulfuric acid, to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). chemguide.co.ukchemistrysteps.commasterorganicchemistry.com

The reaction is as follows: HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the π-electron system of the butylbenzene ring. masterorganicchemistry.commasterorganicchemistry.com This is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comnih.gov In the final, rapid step, a weak base, such as the HSO₄⁻ ion or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrobutylbenzene product. masterorganicchemistry.commasterorganicchemistry.com

Regioselectivity Control in Aromatic Nitration Reactions

Regioselectivity, which dictates the position of the nitro group on the aromatic ring, is a critical aspect of nitration. wikipedia.org Substituents already present on the benzene (B151609) ring direct the incoming electrophile to specific positions. wikipedia.orglumenlearning.com The butyl group, like other alkyl groups, is classified as an ortho-, para-directing activator. libretexts.orglibretexts.org This means it directs the incoming nitro group primarily to the positions ortho (carbon 2) and para (carbon 4) relative to itself. Consequently, the nitration of butylbenzene yields a mixture of 1-butyl-2-nitrobenzene and 1-butyl-4-nitrobenzene (B1266289), with a much smaller amount of the meta isomer (1-butyl-3-nitrobenzene). libretexts.orglibretexts.org

Controlling the ratio of these isomers can be achieved by modifying reaction conditions. Temperature is a key factor; higher temperatures often lead to the formation of multiple nitro-substituted products. chemguide.co.uklibretexts.org For instance, the nitration of benzene is typically kept below 50°C to minimize dinitration. chemguide.co.uk Another strategy involves ipso nitration, where the nitro group substitutes a different group already on the ring; for example, 4-chloro-n-butylbenzene can be converted to 4-nitro-n-butylbenzene using sodium nitrite (B80452) with a palladium catalyst. byjus.comwikipedia.org More advanced methods use solid acid catalysts, such as zeolites, which can enhance regioselectivity towards the para isomer due to spatial constraints within the catalyst's pores. google.com

Impact of Alkyl Substituent Steric and Electronic Effects on Nitration Selectivity

The directing effect of the butyl group is governed by a combination of electronic and steric effects. libretexts.org

Electronic Effects: The butyl group is an electron-donating group through an inductive effect, pushing electron density into the aromatic ring. lumenlearning.comlibretexts.org This effect, along with hyperconjugation, enriches the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by the electrophilic nitronium ion. libretexts.org This donation of electron density also stabilizes the positive charge of the intermediate arenium ion more effectively when the attack is at the ortho or para position, lowering the activation energy for these pathways compared to the meta pathway. libretexts.org

Steric Effects: Steric hindrance refers to the spatial interference caused by the size of the substituent group. libretexts.org The butyl group is bulkier than a methyl group, and this size can physically obstruct the approach of the nitronium ion to the adjacent ortho positions. youtube.com This steric hindrance often results in a lower yield of the ortho-substituted product (this compound) compared to the para-substituted product (1-butyl-4-nitrobenzene), as the para position is more sterically accessible. youtube.comfrontiersin.org The balance between the activating electronic effects and the impeding steric effects determines the final ortho-to-para product ratio.

| Substituent on Benzene | Ortho Product (%) | Meta Product (%) | Para Product (%) |

| –CH₃ (Toluene) | 63 | 3 | 34 |

| –CH₂CH₃ (Ethylbenzene) | ~45 | ~5 | ~50 |

| –C(CH₃)₃ (tert-Butylbenzene) | 12 | 8 | 80 |

This table illustrates how the increasing size of the alkyl group sterically hinders ortho-substitution, leading to a higher proportion of the para isomer. Data adapted from various sources on electrophilic aromatic substitution. libretexts.orgrushim.ru

Advanced and Green Synthetic Strategies for Nitroaromatic Compounds

Concerns over the hazardous and waste-producing nature of classical mixed-acid nitration have driven the development of more advanced and environmentally benign synthetic methods. frontiersin.org

Catalytic Systems for Nitrobenzene (B124822) Derivative Synthesis

Modern synthetic strategies increasingly rely on heterogeneous catalytic systems to improve efficiency, selectivity, and ease of product separation.

Solid Acid Catalysts: Zeolites, such as ZSM-5, and other aluminosilicates have emerged as effective solid acid catalysts for nitration. google.comgoogle.com These materials can replace liquid sulfuric acid, thereby reducing the generation of corrosive and environmentally harmful spent acid. google.comgoogle.com The defined pore structure of zeolites can also impart shape-selectivity, favoring the formation of the sterically less hindered para isomer. google.com One patented method describes a solvent-free process using an aluminosilicate (B74896) catalyst treated with nitric acid and an acid anhydride, which achieves high yields and regioselectivity. google.com

Metal-Based Catalysts: Certain metal salts have been shown to catalyze the nitration of alkylbenzenes. rsc.org For example, mercury(II), thallium(III), and lead(IV) can act as catalysts, although their mechanisms and effects on isomer distribution vary. rsc.org Palladium-catalyzed reactions have also been developed, particularly for ipso nitration, allowing for the synthesis of specific isomers under milder conditions than traditional methods. byjus.comwikipedia.org Other research has focused on developing novel copper-based metal-organic framework (MOF) derivatives, which show high efficiency in the catalytic reduction of nitrobenzene, a related reaction that highlights the ongoing innovation in catalysis for nitroaromatic compounds. mdpi.com

| Catalytic System | Nitrating Agent | Advantages |

| Strong Acid-type ZSM-5 Zeolite | Nitric Acid | Replaces liquid H₂SO₄, reduces waste, reusable, increases yield (>90%). google.com |

| Aluminosilicate Catalyst | Nitric Acid / Acid Anhydride | Solvent-free, high yield, good regioselectivity, no aqueous workup. google.com |

| Mercury(II) | Nitric Acid in Acetic Acid | Catalyzes reaction and alters isomer ratio. rsc.org |

| Thallium(III) / Lead(IV) | Nitric Acid | Catalyzes nitration without affecting isomer distribution. rsc.org |

| Pd₂(dba)₃ / Ligand | Sodium Nitrite | Enables ipso nitration under milder conditions for specific isomers. wikipedia.org |

Sustainable Approaches in Nitroarene Preparation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the context of nitroarene synthesis, this involves several key strategies.

The use of solid, reusable catalysts like zeolites is a cornerstone of green nitration, as it minimizes the production of acidic waste streams that are costly to treat and dispose of. google.comgoogle.com Solvent-free reaction conditions further enhance the environmental profile by eliminating the need for large volumes of potentially toxic organic solvents. google.com

Researchers are also exploring alternative nitrating agents and activation methods to move away from the highly corrosive mixed-acid system. frontiersin.org This includes investigating nontraditional activation methods like ultrasonic irradiation and microwave heating to achieve satisfactory yields with shorter reaction times and potentially milder conditions. frontiersin.orgscirp.org The broader field of nitroarene chemistry also sees green approaches in subsequent reactions, such as the use of iron catalysts and green reductants like formic acid for the transformation of nitroarenes into other valuable compounds, reflecting a holistic move towards more sustainable chemical manufacturing. nih.govnih.govrsc.org

Chemo- and Regioselective Functionalization Techniques

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution, requiring careful control of both chemoselectivity (which reaction occurs) and regioselectivity (where on the ring the reaction occurs). Direct Friedel-Crafts alkylation of benzene with a 1-butyl halide is not a viable method for synthesizing butylbenzene in high yield due to the propensity of the primary butyl carbocation to rearrange to a more stable secondary carbocation, leading to the formation of sec-butylbenzene (B1681704) as the major product.

To circumvent this issue, a common and reliable strategy involves a two-step process: Friedel-Crafts acylation followed by a reduction of the resulting ketone. This approach ensures the introduction of a linear four-carbon chain onto the benzene ring.

Friedel-Crafts Acylation : Benzene is first acylated with butanoyl chloride (or butyryl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms butyrophenone (B1668137) (1-phenyl-1-butanone) and avoids carbocation rearrangement because the acylium ion intermediate is resonance-stabilized and does not rearrange. chemistrysteps.com

Clemmensen or Wolff-Kishner Reduction : The carbonyl group of the butyrophenone is then reduced to a methylene (B1212753) (-CH₂) group. This can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). chemistrysteps.comkhanacademy.org This two-step sequence reliably produces n-butylbenzene.

Once n-butylbenzene is synthesized, the subsequent step is the nitration of the aromatic ring. The nitration of an alkylbenzene is a well-established electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemistrysteps.comsavemyexams.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). chemistrysteps.com

The butyl group is an activating, ortho, para-directing substituent. This means it increases the rate of electrophilic attack on the benzene ring compared to benzene itself and directs the incoming electrophile (the nitronium ion) to the positions ortho and para to the butyl group. Consequently, the nitration of n-butylbenzene yields a mixture of two primary regioisomers: this compound (ortho product) and 1-butyl-4-nitrobenzene (para product). libretexts.org The relative ratio of these isomers is influenced by steric hindrance; the bulky butyl group can impede attack at the adjacent ortho positions, often leading to a higher proportion of the para isomer. libretexts.org Separation of these isomers is typically achieved through physical methods such as fractional distillation or chromatography.

| Synthetic Step | Reagents and Conditions | Intermediate/Product | Key Considerations |

| Friedel-Crafts Acylation | Butanoyl chloride, AlCl₃ | Butyrophenone | Avoids carbocation rearrangement typical of direct alkylation. chemistrysteps.com |

| Carbonyl Reduction | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | n-Butylbenzene | Reduces the ketone to an alkyl chain. khanacademy.org |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Mixture of this compound and 1-butyl-4-nitrobenzene | The butyl group is an ortho, para-director, leading to a mixture of regioisomers. libretexts.org |

Post-Synthetic Modifications of this compound Derivatives

Reduction of Nitro Groups to Amine Functions and Associated Mechanistic Studies

The reduction of the nitro group in this compound to an amine (aniline) function is a fundamental and highly useful transformation in organic synthesis. This conversion transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the chemical reactivity of the aromatic ring. The resulting compound, 2-butylaniline (B1265583), is a valuable synthetic intermediate.

A variety of methods are available for this reduction, which can be broadly categorized into two main types: catalytic hydrogenation and metal-based reductions in acidic media.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This technique is often preferred for its clean reaction profile and high yields.

Metal Reductions in Acid : Historically significant, this approach utilizes metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, most commonly hydrochloric acid (HCl). These reactions are robust and effective for a wide range of nitroarenes.

The mechanism for the reduction of a nitro group to an amine is generally understood to proceed through a series of intermediates. The widely accepted pathway involves the stepwise reduction of the nitrogen atom. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamine (B1172632) group (-NHOH). The final step is the reduction of the hydroxylamine to the primary amine (-NH₂).

| Reduction Method | Reagents | Typical Conditions | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Pressurized H₂, various solvents (e.g., ethanol) | High yields, clean reaction, catalyst can be recovered. |

| Metal/Acid Reduction | Fe, HCl or Sn, HCl | Reflux in aqueous acid | Cost-effective, tolerant of various functional groups. |

Further Transformations and Functionalization of the Butyl Side Chain

The butyl side chain of this compound is also amenable to chemical modification, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring). The proximity of the benzene ring stabilizes radical intermediates at this position, making the benzylic hydrogens particularly reactive.

Benzylic Oxidation : Treatment of an alkylbenzene with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), results in the oxidation of the entire alkyl side chain to a carboxylic acid group (-COOH). pressbooks.publumenlearning.com In the case of this compound, this reaction would yield 2-nitrobenzoic acid. This transformation proceeds as long as there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comjove.com The nitro group is generally resistant to these oxidizing conditions. This reaction is synthetically useful as it converts an activating, ortho, para-directing alkyl group into a deactivating, meta-directing carboxylic acid group. masterorganicchemistry.com

Benzylic Bromination : The benzylic position can be selectively halogenated using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator. youtube.comlibretexts.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism. masterorganicchemistry.com The resulting benzylic bromide, 1-(1-bromobutyl)-2-nitrobenzene, is a versatile intermediate that can undergo various nucleophilic substitution and elimination reactions, providing a pathway to a wide range of other functional groups at the benzylic position. chemistrysteps.comgla.ac.uk

| Reaction Type | Reagents | Product Functional Group | Key Feature |

| Benzylic Oxidation | KMnO₄, H₂O, heat | Carboxylic Acid (-COOH) | The entire alkyl chain is cleaved and oxidized. pressbooks.publumenlearning.com |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | Benzylic Bromide (-CHBr-) | Selective halogenation at the benzylic carbon via a radical mechanism. youtube.com |

Derivatization for Enhanced Reactivity or Specific Research Applications

The derivatization of this compound, particularly after its reduction to 2-butylaniline, opens up extensive possibilities for creating new molecules with tailored properties for specific research applications. Substituted anilines are crucial building blocks in medicinal chemistry, materials science, and dye synthesis. researchgate.netresearchgate.net

Pharmaceutical and Agrochemical Synthesis : The 2-butylaniline core can be incorporated into more complex molecular scaffolds. The amine group can be acylated, alkylated, or used in coupling reactions to build structures with potential biological activity. The isosteric replacement of anilines with other bio-compatible structures is also an area of active research to improve metabolic stability in drug candidates. acs.org

Polymer Science : Substituted anilines can be used as monomers for the synthesis of conducting polymers like polyaniline. rsc.org The presence of the butyl group can enhance the solubility of the resulting polymer in organic solvents, facilitating its processing and application in electronic devices, sensors, and anti-corrosion coatings. rsc.orgnih.gov

Synthetic Chemistry Building Blocks : The amino group of 2-butylaniline can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of functional groups onto the aromatic ring through Sandmeyer and related reactions. This allows for the synthesis of a diverse library of substituted butylbenzene derivatives for various research needs. Furthermore, aniline (B41778) derivatives can act as catalysts in certain organic reactions. sigmaaldrich.com

| Application Area | Type of Derivatization | Potential Use |

| Medicinal Chemistry | Acylation, Alkylation, Coupling Reactions | Synthesis of bioactive molecules and drug candidates. researchgate.net |

| Materials Science | Polymerization | Creation of soluble conducting polymers for electronic applications. rsc.orgnih.gov |

| Organic Synthesis | Diazotization (Sandmeyer Reaction) | Introduction of various functional groups (halogens, cyano, hydroxyl) onto the aromatic ring. |

Elucidation of Reaction Mechanisms and Kinetics

Detailed Mechanistic Pathways of Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) represent the primary reaction pathways for 1-butyl-2-nitrobenzene. The mechanisms of these reactions are characterized by the formation of distinct, charged intermediates that determine the reaction's course and product distribution.

Investigation of Arenium Ion and Meisenheimer Complex Intermediates

Electrophilic attacks on the this compound ring proceed via a high-energy carbocation intermediate known as an arenium ion, or sigma (σ) complex. numberanalytics.comutexas.edu This two-step mechanism begins with the attack of an electrophile on the π-electron system of the benzene (B151609) ring, which is the slow, rate-determining step as it disrupts the ring's aromaticity. utexas.edumsu.edu The resulting arenium ion is a resonance-stabilized cation, but it is not aromatic. utexas.edubyjus.com In the second, faster step, a proton is eliminated from the sp³-hybridized carbon, restoring the stable aromatic system and yielding the substitution product. msu.edubyjus.com The stability of the possible arenium ion intermediates dictates the position of substitution.

In contrast, nucleophilic aromatic substitution (SNAr) is facilitated by the presence of the electron-withdrawing nitro group and involves a different intermediate. The reaction proceeds through an addition-elimination mechanism where a strong nucleophile attacks the electron-deficient aromatic ring. numberanalytics.comnih.gov This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comrsc.orgnih.gov This complex is characterized by an sp³-hybridized carbon atom where the nucleophile has attached. The negative charge is delocalized across the aromatic system and, crucially, onto the nitro group, which stabilizes the intermediate. numberanalytics.com The subsequent loss of a leaving group from the Meisenheimer complex re-establishes the aromaticity of the ring to form the final product. numberanalytics.com

Role of the Nitro Group as an Electron-Withdrawing and Directing Group

The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) that profoundly influences the reactivity of the benzene ring. wikipedia.org It deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. wikipedia.orgvedantu.commasterorganicchemistry.com The nitration of nitrobenzene (B124822), for instance, is significantly slower than that of benzene itself. askthenerd.com

Through resonance, the nitro group withdraws electron density primarily from the ortho and para positions, creating partial positive charges at these sites. vedantu.comquora.comyoutube.com Consequently, the meta positions become the least electron-deficient and are the preferred sites for electrophilic attack. quora.comyoutube.com Therefore, the nitro group is classified as a strong deactivating group and a meta-director in electrophilic aromatic substitution. wikipedia.orgyoutube.comsavemyexams.com

Conversely, for nucleophilic aromatic substitution, the nitro group functions as a potent activating group. numberanalytics.comd-nb.info By stabilizing the negative charge of the Meisenheimer complex intermediate through resonance, it lowers the activation energy of the reaction, thereby facilitating the substitution. numberanalytics.comresearchgate.net This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack.

Influence of Steric Hindrance from the Butyl Group on Reaction Outcomes

The n-butyl group is an alkyl group, which is generally considered an electron-donating group (EDG) that activates the benzene ring towards electrophilic substitution. schoolwires.net Alkyl groups are ortho-, para-directors because they stabilize the arenium ion intermediate through an inductive effect and hyperconjugation, particularly when the positive charge is on the carbon atom to which they are attached. askthenerd.com

However, the size of the alkyl group introduces steric hindrance, which can significantly affect the regioselectivity of the reaction. wikipedia.orglibretexts.org While a small alkyl group like methyl in toluene (B28343) yields a significant amount of the ortho-substituted product during nitration, a bulky group like a tert-butyl group strongly disfavors substitution at the adjacent ortho positions. wikipedia.orglibretexts.orgpressbooks.pub For example, the nitration of toluene gives approximately 58% ortho product, whereas the nitration of tert-butylbenzene (B1681246) yields only about 16% ortho product due to the steric bulk of the substituent hindering the approach of the electrophile. dalalinstitute.comlibretexts.org

In this compound, the n-butyl group's directing effect (ortho, para) is in conflict with the nitro group's directing effect (meta). The combined electronic effects and the steric hindrance from the butyl group will dictate the ultimate substitution pattern. For an incoming electrophile, the positions are influenced as follows: the position ortho to the butyl group (C6) and para to the nitro group is activated by the butyl group but deactivated by the nitro group. The position para to the butyl group (C4) is also activated by the butyl group. The positions meta to the butyl group (C3 and C5) are influenced primarily by the powerful meta-directing nitro group. The steric bulk of the butyl group will hinder attack at the C6 position, likely favoring substitution at other less hindered, electronically favorable sites.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, such as solvent and catalysts.

Determination of Rate Laws and Activation Parameters

The rate of bimolecular nucleophilic substitution (SN2) reactions, which includes many SNAr reactions, typically follows second-order kinetics, meaning the rate is dependent on the concentration of both the aromatic substrate and the nucleophile. libretexts.org The rate law can be expressed as: Rate = k[Substrate][Nucleophile].

Similarly, electrophilic aromatic substitution reactions are often second-order, with the rate depending on the concentration of the aromatic compound and the electrophile. The table below shows representative activation parameters for related aromatic substitution reactions, illustrating the energy requirements for these transformations. Specific values for this compound would require dedicated experimental study.

| Reaction | Substrate | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|---|

| SNAr | 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole + Aniline (B41778) | Methanol | Low | Highly Negative |

| SNAr | 1-Fluoro-4-nitrobenzene (B44160) + Aniline | Methanol | 12.8 | -28.7 |

| SNAr | 1-Fluoro-4-nitrobenzene + Piperidine | Methanol | 10.5 | -25.1 |

Solvent Effects and Catalysis in Reaction Kinetics

Catalysts are crucial for many electrophilic aromatic substitution reactions. numberanalytics.comlibretexts.org In reactions like nitration and halogenation, a catalyst is used to generate a more potent electrophile. quora.com For nitration, concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). quora.combyjus.comnumberanalytics.com For Friedel-Crafts reactions, Lewis acids like AlCl₃ or FeBr₃ are used to polarize the reagent and create a stronger electrophile. quora.combyjus.com

The solvent plays a critical role in the kinetics of nucleophilic aromatic substitution reactions. nih.govresearchgate.net The rate of SNAr reactions can be significantly influenced by the solvent's ability to stabilize the charged intermediates and transition states. nih.gov For example, proceeding from protic solvents (like methanol) to polar aprotic solvents (like dimethyl sulfoxide, DMSO) can lead to large increases in reaction rates. researchgate.netresearchgate.net This is because protic solvents can form hydrogen bonds with the nucleophile, stabilizing it in its ground state and increasing the activation energy, thus slowing the reaction. researchgate.net Kinetic studies on the reaction of antimony tribromide with t-butyl bromide have been conducted in solvents like nitrobenzene, demonstrating the importance of the medium on reaction order and mechanism. koreascience.kr The choice of solvent can even be used to control reaction selectivity when multiple nucleophiles are present. nih.gov

: Computational Approaches to Mechanistic Understanding

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions involving this compound. By modeling the interactions of atoms and electrons, researchers can map out reaction pathways, analyze electronic structures, and simulate molecular motion over time. These methods offer a level of detail that is often inaccessible through experimental techniques alone.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are fundamental to understanding the transformation of this compound. Methods like Density Functional Theory (DFT), Hartree-Fock (HF), and more advanced techniques such as Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are employed to model reaction energetics.

Density Functional Theory (DFT) has been widely used to investigate the reactions of nitroaromatic compounds, providing a balance between computational cost and accuracy. Studies on the unimolecular decomposition of nitrobenzene, a parent compound to this compound, have identified two primary pathways: direct C-N bond dissociation to form a phenyl radical and nitrogen dioxide, and a multi-step mechanism leading to phenoxyl and nitric oxide radicals. nih.gov DFT calculations indicated that the direct C-N bond scission is energetically more favorable. nih.gov For substituted nitrobenzenes, the nature and position of the substituent group significantly influence the decomposition energies. The presence of an ortho-alkyl group, such as the butyl group in this compound, is expected to introduce both steric and electronic effects that modify these reaction energy profiles. nih.gov

Table 1: Calculated Activation Barriers (Ea) for Nitrobenzene Reduction Pathways (Illustrative Data from Related Systems)

| Reaction Step | Catalyst | Pathway | Activation Barrier (eV) | Reference |

|---|---|---|---|---|

| N-O Bond Dissociation | Pt(111) | Direct Dissociation | 1.51 | lboro.ac.uk |

| N-O Bond Dissociation | Pt(111) | Single H-induced | 1.02 | lboro.ac.uk |

| N-O Bond Dissociation | Pt(111) | Double H-induced | 0.46 | lboro.ac.uk |

| C6H5NHOH* → C6H5NH | Pt(111) | Hydrogenation | 0.66 | lboro.ac.uk |

| C6H5NH → C6H5NH2* | Pt(111) | Hydrogenation | 0.60 | lboro.ac.uk |

CASSCF and MS-CASPT2 methods are essential for studying photochemical reactions and excited states, which are critical for understanding the behavior of nitroaromatic compounds upon exposure to light. acs.org These multi-reference methods are necessary for accurately describing the complex electronic structure of molecules in their excited states. For example, studies on ortho-nitrotoluene, a structural analog of this compound, used CASSCF and CASPT2 to investigate photo-isomerization, identifying both singlet and triplet pathways for hydrogen transfer from the methyl group to the nitro group. researchgate.net Similar mechanisms, involving an intramolecular hydrogen transfer to form an aci-nitro intermediate, are plausible for this compound, initiated by photoexcitation. researchgate.net

Analysis of Electronic Structure and Orbital Interactions (HOMO-LUMO)

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

In this compound, the butyl group acts as an electron-donating group (+I effect), while the nitro group is a strong electron-withdrawing group (-M, -I effects). This "push-pull" arrangement influences the energy levels of the frontier orbitals. The electron-donating butyl group tends to raise the energy of the HOMO, while the electron-withdrawing nitro group significantly lowers the energy of the LUMO. researchgate.netrsc.org

Calculations on nitrobenzene and its substituted derivatives show that the HOMO is typically localized on the benzene ring, while the LUMO is primarily centered on the nitro group. researchgate.net The introduction of an electron-donating group generally increases the HOMO energy level, making the molecule more susceptible to electrophilic attack, and decreases the HOMO-LUMO gap. researchgate.netrsc.org The precise energies can be calculated using DFT methods, often with functionals like B3LYP. researchgate.net Analysis of these orbitals is crucial for predicting reactivity; for example, a smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for its photochemical properties. researchgate.net

Table 2: Calculated Frontier Orbital Energies (eV) for Nitrobenzene and Related Compounds (B3LYP/6-311+G(d,p))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Nitrobenzene | -7.48 | -1.89 | 5.59 | researchgate.net |

| p-Nitrotoluene (Methyl donor) | -7.23 | -1.99 | 5.24 | researchgate.net |

| Aniline (Amine donor) | -5.77 | 0.47 | 6.24 | researchgate.net |

Molecular Dynamics Simulations for Conformational and Reactive Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into conformational changes, solvation effects, and reactive encounters. ua.ac.be For a molecule like this compound, MD is particularly useful for exploring the conformational flexibility of the butyl chain and its influence on the reactivity of the adjacent nitro group.

The butyl group can adopt various conformations, and its rotation may sterically hinder or expose the nitro group to reactants or catalyst surfaces. MD simulations can model these dynamics and determine the most populated conformations in different environments, such as in various solvents. researchgate.net For instance, MD studies on nitrobenzene in ionic liquids have been used to calculate diffusion coefficients and analyze the interaction energies between the solute and solvent, revealing how the local environment affects the molecule's behavior. researchgate.net Similar simulations for this compound could elucidate how its solubility and the orientation of its reactive sites are affected by different media.

Furthermore, MD simulations can be coupled with quantum mechanics (QM/MM methods) to model chemical reactions in complex systems. Such approaches have been used to study the reaction of nitrobenzene with radicals in supercritical water, providing a dynamic picture of the reactive process within a solvent cage. researchgate.net This methodology would be invaluable for understanding the reactions of this compound in realistic industrial or environmental conditions.

Environmental Transformation and Bioremediation Research

Microbial Degradation Pathways of Nitroaromatic Compounds

Microorganisms have evolved a variety of metabolic strategies to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. dtic.milslideshare.net The degradation pathways are fundamentally influenced by the chemical structure of the compound and the presence or absence of oxygen. dtic.milresearchgate.net The addition of a nitro group to an aromatic ring significantly alters its chemical properties, often making it resistant to the typical oxidative pathways used for unsubstituted aromatic compounds. york.ac.ukdtic.mil Consequently, microbes have developed specialized enzymatic systems to initiate the breakdown of these recalcitrant molecules. dtic.mil

The initial step in the microbial degradation of nitroaromatics is catalyzed by specific enzymes that can either reduce the nitro group or oxidize the aromatic ring. nih.govresearchgate.net These enzymatic attacks make the molecule more amenable to subsequent breakdown. dtic.mil

Nitroreductases : These enzymes are commonly involved in the initial transformation of nitroaromatics, particularly under anaerobic conditions. slideshare.net They catalyze the reduction of the nitro group (-NO2) to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH2) groups. slideshare.netnih.gov This process is often cometabolic, meaning the microbes require an additional carbon source to provide the necessary reducing equivalents for the reaction. nih.gov

Monooxygenases : Under aerobic conditions, monooxygenase enzymes can initiate degradation by hydroxylating the aromatic ring, which can lead to the elimination of the nitro group as nitrite (B80452). nih.gov This mechanism is a common strategy for the breakdown of nitrophenols. nih.gov

Dioxygenases : These are multi-component enzyme systems that incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate. nih.govasm.org This destabilizes the ring and facilitates the removal of the nitro group as nitrite. nih.govasm.org For example, nitrobenzene (B124822) dioxygenase attacks nitrobenzene to form catechol and release nitrite, which can then be further metabolized through ring-cleavage pathways. asm.org This oxidative strategy allows some bacteria to use the nitroaromatic compound as a complete source of carbon, nitrogen, and energy. asm.org

Table 1: Key Enzymes in Nitroaromatic Compound Degradation

| Enzyme Class | Reaction Catalyzed | Typical Conditions | Initial Product Example (from Nitrobenzene) |

| Nitroreductases | Reduction of the nitro group (-NO2 → -NH2) | Anaerobic | Aniline (B41778) (via nitrosobenzene (B162901) and phenylhydroxylamine) |

| Monooxygenases | Hydroxylation of the aromatic ring | Aerobic | Nitrophenols |

| Dioxygenases | Dihydroxylation of the aromatic ring | Aerobic | Catechol and Nitrite |

The availability of oxygen is a critical factor that determines the specific metabolic pathway used by microorganisms to degrade nitroaromatic compounds.

Aerobic Routes : In the presence of oxygen, bacteria can employ oxidative pathways to completely mineralize some nitroaromatic compounds. slideshare.net A well-studied example is the degradation of nitrobenzene by Comamonas sp. JS765, which uses a dioxygenase to convert nitrobenzene into catechol. asm.org The catechol then enters central metabolic pathways and is broken down to produce carbon dioxide, water, and cellular energy. asm.orgresearchgate.net This oxidative removal of the nitro group is an efficient mechanism for detoxification and utilization of the compound as a growth substrate. nih.gov

Anaerobic Routes : Under anaerobic conditions, the primary transformation route involves the reduction of the nitro group. slideshare.netnih.gov This process is carried out by a wide range of anaerobic bacteria, including Desulfovibrio and Clostridium species. nih.gov The reduction of nitrobenzene, for instance, leads to the formation of aniline. nih.govdaneshyari.com While this reduces the toxicity of the parent compound, aniline can be a dead-end product under strictly anaerobic conditions and may require a subsequent aerobic step for its complete degradation. nih.govdaneshyari.com This highlights the potential of coupled anaerobic-aerobic systems for comprehensive remediation. nih.gov

During the biotransformation of nitroaromatic compounds, a series of intermediate metabolites are formed. The specific intermediates depend on the degradation pathway.

Under anaerobic reductive pathways, nitrobenzene is sequentially reduced to nitrosobenzene and then to phenylhydroxylamine. cdc.govnih.gov Phenylhydroxylamine is a reactive intermediate that can be further reduced to the more stable aniline. cdc.govnih.gov

In aerobic oxidative pathways, the initial enzymatic attack can lead to different intermediates. The dioxygenase-mediated degradation of nitrobenzene directly yields catechol. asm.org In other cases, particularly with different starting compounds or microbial strains, aminophenols can be formed. cdc.govnih.gov For example, the degradation of nitrobenzene by Pseudomonas pseudoalcaligenes proceeds through a reductive pathway to hydroxylaminobenzene, which is then rearranged to 2-aminophenol (B121084) before the aromatic ring is cleaved. nih.gov These intermediates, such as catechols and aminophenols, are then channeled into central metabolic pathways for complete mineralization. researchgate.net

Table 2: Common Intermediate Metabolites in Nitrobenzene Degradation

| Pathway | Parent Compound | Key Intermediates | Final Product of Initial Phase |

| Anaerobic Reduction | Nitrobenzene | Nitrosobenzene, Phenylhydroxylamine | Aniline |

| Aerobic Oxidation | Nitrobenzene | Dihydrodiol (unstable) | Catechol |

| Reductive/Rearrangement | Nitrobenzene | Hydroxylaminobenzene | 2-Aminophenol |

Bioremediation Strategies for Nitroaromatic Contaminants

Leveraging the metabolic capabilities of microorganisms, several bioremediation strategies have been developed to clean up sites contaminated with nitroaromatic compounds. These approaches can be broadly categorized as biostimulation, where the native microbial population is stimulated, and bioaugmentation, which involves the introduction of specialized microorganisms. researchgate.netnih.gov

Effective degradation of nitroaromatic contaminants often relies on the synergistic actions of a mixed microbial community, or consortium. researchgate.net Such consortia can be enriched from contaminated soils or municipal activated sludge and may contain various strains that carry out different steps of the degradation pathway. nih.gov For instance, one strain might perform the initial reduction of the nitro group, while another mineralizes the resulting amine. nih.gov

Engineered bioreactors are frequently used to optimize the conditions for microbial activity and enhance the efficiency of bioremediation. nih.gov Different bioreactor configurations, such as packed-bed bioreactors or vertical baffled bioreactors, can be employed. researchgate.netnih.gov These systems allow for precise control over environmental parameters like dissolved oxygen levels, pH, and nutrient supply. nih.gov By creating specific zones within a single reactor, it is possible to couple anaerobic and aerobic processes, facilitating the complete degradation of compounds that form recalcitrant intermediates under a single condition. nih.govdaneshyari.com For example, a bioreactor can be designed with an initial anaerobic zone to reduce nitrobenzene to aniline, followed by an aerobic zone where other microbes degrade the aniline. nih.gov

Several techniques can be applied to accelerate the rate and extent of nitroaromatic biodegradation.

Biostimulation : This strategy involves the addition of nutrients, electron donors, or other amendments to stimulate the growth and activity of indigenous microorganisms capable of degrading the target contaminants. jlu.edu.cn Studies have shown that adding substances like peptone, lactose, or beef extract can significantly increase the removal rate of nitrobenzene from contaminated groundwater. jlu.edu.cn The addition of a suitable substrate is often critical for providing the energy and electrons needed for the cometabolic reduction of the nitro group. nih.govlnppswu.com

Bioaugmentation : In cases where the native microbial population lacks the necessary degradative capacity, bioaugmentation can be an effective solution. researchgate.net This involves introducing specific, pre-selected microbial strains or consortia with proven high degradation efficiency for the target pollutant. nih.gov The augmentation of nitrobenzene-contaminated sediment with a Pseudomonas putida strain, for example, resulted in a much faster removal rate compared to natural attenuation or biostimulation alone. nih.gov

The efficiency of these processes is often evaluated by monitoring the disappearance of the parent compound and the formation of metabolites over time, allowing for the calculation of degradation kinetics. lnppswu.com

Table 3: Effect of Biostimulation on Nitrobenzene Removal in Groundwater

| Amendment Added | Nitrobenzene Removal Rate (%) |

| Lactose and Phosphate | ~60% |

| Peptone | ~70% |

| Beef Extract | ~68% |

| Data adapted from a study on biostimulation for nitrobenzene-contaminated groundwater. jlu.edu.cn |

Environmental Persistence and Recalcitrance Studies

The persistence of a compound in the environment is a measure of its resistance to degradation. Nitroaromatic compounds are known for their recalcitrance, primarily due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative degradation. nih.gov

The environmental fate of 1-butyl-2-nitrobenzene will be dictated by a combination of its chemical properties and various environmental factors. While specific studies on this compound are not available, the factors influencing the fate of nitrobenzene and other substituted nitrobenzenes are well-documented and can be extrapolated. cdc.govresearchgate.net

Key Factors Influencing the Environmental Fate of this compound:

| Factor | Influence on Transformation | Details |

| Microbial Community | Primary Driver of Biodegradation | The presence of microbial populations adapted to degrading nitroaromatics is crucial. Acclimation of microorganisms can significantly enhance degradation rates. researchgate.net |

| Oxygen Availability | Determines Degradation Pathway | Aerobic conditions generally favor oxidative degradation pathways (e.g., dioxygenase attack), while anaerobic conditions lead to reductive pathways where the nitro group is reduced. cdc.gov |

| Soil/Sediment Properties | Affects Bioavailability and Transport | Organic carbon content, clay content, and pH influence sorption, which in turn controls the concentration of the compound available for microbial uptake and degradation. inchem.org |

| Co-contaminants and Nutrients | Can Enhance or Inhibit Degradation | The presence of easily degradable organic substrates can sometimes enhance the degradation of more recalcitrant compounds through co-metabolism. Nutrient availability (e.g., nitrogen, phosphorus) is also essential for microbial activity. researchgate.net |

| Sunlight (Photolysis) | Potential for Abiotic Degradation | Photodegradation can be a transformation pathway for nitroaromatic compounds in surface waters and the atmosphere, although its significance for this compound is unquantified. cdc.gov |

| Chemical Structure | Inherent Recalcitrance | The butyl group may influence the steric hindrance and electronic properties of the molecule, potentially affecting the rate of enzymatic attack compared to nitrobenzene. |

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for elucidating the degradation pathways of organic pollutants. wikipedia.orgbritannica.com This technique relies on the principle that during a chemical or biological reaction, molecules containing lighter isotopes (e.g., ¹²C, ¹H, ¹⁴N) tend to react slightly faster than those with heavier isotopes (e.g., ¹³C, ²H, ¹⁵N). This results in an enrichment of the heavier isotope in the remaining unreacted compound, a phenomenon known as isotope fractionation. britannica.com

While there are no published studies on the isotope fractionation of this compound, research on other nitroaromatic compounds demonstrates the utility of this approach. For example, significant carbon and nitrogen isotope fractionation has been observed during the microbial degradation of nitrobenzene and nitrotoluenes, with the magnitude of fractionation being dependent on the specific enzymatic pathway. nih.govnih.gov

Potential Application of CSIA to this compound Research: By measuring the changes in the carbon and nitrogen isotopic ratios of this compound over time in a contaminated site or a laboratory microcosm, it would be theoretically possible to:

Identify whether biodegradation is occurring.

Distinguish between different degradation pathways (e.g., oxidation vs. reduction).

Quantify the extent of degradation in the field.

Further research is required to determine the specific isotope enrichment factors (ε) associated with different degradation pathways of this compound to enable the full application of CSIA.

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in various environmental matrices such as water, soil, and sediment. The general analytical approaches for nitroaromatic compounds are well-established and applicable to this compound. cdc.govresearchgate.netresearchgate.net

Primary Analytical Techniques for this compound:

| Technique | Abbreviation | Principle | Application Notes |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates volatile and semi-volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio. | This is a highly selective and sensitive method suitable for identifying and quantifying this compound in complex environmental samples. Sample preparation often involves extraction with an organic solvent. researchgate.net |

| High-Performance Liquid Chromatography | HPLC | Separates compounds based on their partitioning between a stationary and a liquid mobile phase. Often coupled with an ultraviolet (UV) detector, as the nitroaromatic structure absorbs UV light. | HPLC is particularly useful for compounds that are not easily volatilized or are thermally unstable. It is a common method for the analysis of nitroaromatic compounds in soil and water. cdc.govresearchgate.net |

Sample Preparation: Effective extraction of this compound from environmental samples is a critical first step for accurate analysis. Common techniques include:

Liquid-liquid extraction: For water samples.

Soxhlet extraction or ultrasonic extraction: For soil and sediment samples, typically using a solvent like acetonitrile (B52724). researchgate.net

Dispersive liquid-liquid microextraction (DLLME): A rapid and efficient microextraction technique for pre-concentrating analytes from water samples. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for probing the molecular structure of 1-butyl-2-nitrobenzene, providing detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the unambiguous structural determination of this compound and is particularly crucial for distinguishing it from its isomers. magritek.com The ¹H NMR and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, the protons of the butyl group exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the aromatic ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating butyl group, resulting in a complex splitting pattern in the aromatic region of the spectrum.

Isomer identification is a key application of NMR in this context. magritek.com For instance, 1-butyl-4-nitrobenzene (B1266289) would show a more symmetrical pattern in the aromatic region. nih.gov Branched isomers like 1-tert-butyl-2-nitrobenzene (B159248) would display a prominent singlet for the nine equivalent protons of the tert-butyl group, a feature starkly different from the split signals of the n-butyl chain. nih.gov By analyzing the chemical shifts, integration values (proton count), and splitting patterns (multiplicity), researchers can definitively identify the specific isomer and elucidate the compound's constitution.

Table 1: Predicted ¹H NMR Spectral Data for Butyl-Nitrobenzene Isomers

| Compound | Butyl Group Protons | Aromatic Protons |

|---|---|---|

| This compound | Multiplets corresponding to CH₃, (CH₂)₂, and Ar-CH₂ | Complex multiplets in the aromatic region |

| 1-Butyl-4-nitrobenzene | Multiplets corresponding to CH₃, (CH₂)₂, and Ar-CH₂ | Two distinct doublets (A₂B₂ system) |

| 1-tert-Butyl-2-nitrobenzene | Single, strong singlet for the tert-butyl group | Complex multiplets in the aromatic region |

This table is illustrative and based on general NMR principles.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum provides clear evidence for its key structural components. nih.govlibretexts.org

The most diagnostic absorptions are those corresponding to the nitro group (NO₂). These appear as two strong, characteristic stretching bands: an asymmetric stretch typically in the range of 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The presence of the butyl group is confirmed by C-H stretching vibrations from its alkane-like structure, which are observed between 2850 and 2960 cm⁻¹. libretexts.orgpressbooks.pub Additionally, C-H stretching from the aromatic ring appears above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring can also be inferred from the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. libretexts.orgdocbrown.info

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1525 cm⁻¹ |

| Nitro (NO₂) | Symmetric Stretch | ~1350 cm⁻¹ |

| Alkyl (C-H) | Stretch | 2850-2960 cm⁻¹ |

| Aromatic (C-H) | Stretch | ~3050-3100 cm⁻¹ |

Data is based on typical ranges for these functional groups. libretexts.org

Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information through fragmentation analysis. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the separation and identification of components in a mixture. nih.govsielc.com

The electron ionization (EI) mass spectrum of this compound (molar mass 179.22 g/mol ) would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 179. nih.gov The fragmentation pattern is highly informative. A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂, 46 Da) or a nitrosonium ion (NO⁺, 30 Da). youtube.com

Fragmentation of the butyl chain is also prominent. A characteristic fragmentation of n-butylbenzene involves McLafferty rearrangement, leading to the loss of propene (C₃H₆, 42 Da) and resulting in a peak at m/z 92. core.ac.ukucf.edu The base peak in the spectrum of many butylbenzenes is often at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), formed after the loss of a propyl radical (C₃H₇). core.ac.ukucf.edu Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing even more detailed structural insights.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

|---|---|

| 179 | [M]⁺ (Molecular Ion) |

| 162 | [M - OH]⁺ |

| 133 | [M - NO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Fragmentation patterns are predicted based on common pathways for related structures. youtube.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and isomers, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of this compound. A reverse-phase (RP) HPLC method can effectively separate the compound. sielc.com A typical setup might use a C18 or a specialized reverse-phase column like Newcrom R1 with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention time under specific conditions allows for the identification and quantification of the compound. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, can be employed for faster analysis times and improved resolution. sielc.com These methods are scalable and can be adapted for preparative separation to isolate pure samples of the compound. sielc.com

Given its volatility, Gas Chromatography (GC) is an excellent technique for the analysis of this compound and its isomers. avantorsciences.comtcichemicals.comtcichemicals.com Purity assessment is a common application, often stated as a percentage determined by GC. avantorsciences.com The analysis is typically performed using a capillary column, such as a non-polar HP-5MS column ((5%-phenyl)-methylpolysiloxane), with helium as the carrier gas. core.ac.uk The compound's retention time is a key identifier. The Kovats retention index, a standardized measure of retention, for this compound has been reported as 1449 on a semi-standard non-polar column and 2056 on a standard polar column. nih.gov This data is crucial for identifying the compound in complex mixtures containing other volatile nitroaromatics.

Advanced Techniques for Solid-State and Surface Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While a specific single-crystal XRD study for this compound was not found in the search results, analysis of closely related nitroaromatic compounds illustrates the insights this technique provides.

In studies of other nitro-substituted benzene derivatives, XRD analysis reveals crucial structural parameters. For example, in the crystal structure of 1-ethynyl-2-nitrobenzene, the nitro group is found to be nearly coplanar with the benzene ring. researchgate.net This planarity is a common feature in many nitroaromatic compounds. However, in some structures, the nitro group can be slightly twisted out of the plane of the benzene ring. researchgate.net XRD data would precisely determine the bond lengths, bond angles, and the dihedral angle between the nitro group and the benzene ring for this compound. This information is fundamental to understanding its intermolecular interactions, packing in the solid state, and relating its structure to its physical properties. Studies on similar molecules like N-butyl-2,3-bis(dicyclohexylamino)cyclopropeniminium chloride also demonstrate the power of XRD in elucidating complex structures and intermolecular forces. nih.gov

Electron microscopy techniques are used to visualize the morphology and composition of materials at a microscopic level.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface, revealing details about its topography and morphology. For a solid sample of this compound, SEM could be used to study its crystal habit, particle size, and size distribution.

Transmission Electron Microscopy (TEM) involves passing a beam of electrons through an ultra-thin specimen to provide information about the internal structure.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. jeol.com When coupled with SEM or TEM, EDS can generate elemental maps. jeol.com For a sample containing this compound, an electron beam would be scanned across the area of interest, generating characteristic X-rays from the atoms present. jeol.com The EDS detector would then create maps showing the spatial distribution of carbon, nitrogen, and oxygen, confirming the compound's elemental composition and its distribution within the analyzed area. jeol.comresearchgate.net

Table 2: Solid-State and Surface Analysis Techniques

| Technique | Principle | Information Obtained for this compound |

|---|---|---|

| X-ray Diffraction (XRD) | Diffraction of X-rays by the ordered atoms in a crystal. | Determines the precise 3D crystalline structure, including bond lengths, angles, and intermolecular packing. researchgate.netresearchgate.net |

| Electron Microscopy (SEM/TEM) | Imaging with a focused beam of electrons. | Visualizes surface morphology (SEM) and internal structure (TEM) of solid samples. |

| Elemental Mapping (EDS) | Detection of characteristic X-rays emitted from a sample under electron bombardment. | Provides qualitative and quantitative elemental composition; maps the distribution of C, N, and O. jeol.comresearchgate.net |

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Thermal Analysis (DTA) and the related technique, Differential Scanning Calorimetry (DSC), are particularly useful for studying the thermal stability of energetic materials like nitroaromatic compounds.

In DTA, the temperature difference between a sample and an inert reference is measured as they are subjected to a controlled temperature program. This can reveal phase transitions and chemical reactions. Studies on nitrobenzene (B124822) and its mixtures show significant exothermic activity at elevated temperatures, indicating decomposition. researchgate.net For example, DSC curves for nitrobenzene-dinitrobenzene mixtures show highly energetic exothermic events between 300°C and 500°C. researchgate.net The thermal decomposition of nitrobenzene itself has been studied extensively, with major pathways involving the cleavage of the C-N bond to produce phenyl radicals and nitrogen dioxide. kaust.edu.saacs.org

Applying DTA to this compound would allow researchers to determine its melting point, boiling point, and decomposition temperature. The onset temperature of the exothermic decomposition peak would be a critical indicator of its thermal stability. By analyzing the shape and area of the DTA peaks, one can gain insights into the kinetics and enthalpy of its decomposition, which is crucial for assessing the thermal hazards associated with the compound. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 1-butyl-2-nitrobenzene with high purity and yield?

- Methodology : Optimize alkylation and nitration steps using controlled reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). For alkylation, employ Friedel-Crafts alkylation with 1-chlorobutane and benzene derivatives, followed by regioselective nitration at the ortho position using mixed acid (HNO₃/H₂SO₄). Ensure inert atmospheres to prevent side reactions. Characterize intermediates via TLC and GC-MS to confirm progression . Purity validation should include melting point analysis and HPLC (≥99% purity) .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., aromatic proton splitting in -NMR and -NMR shifts for nitro and butyl groups).

- IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-NO₂ vibrations (~870 cm⁻¹).

- Mass Spectrometry : Verify molecular ion peaks (m/z = 193 for C₁₀H₁₃NO₂) and fragmentation patterns .

Q. What solvent systems are optimal for studying the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Use aprotic solvents (e.g., DCM, DMF) to stabilize intermediates in nitration or halogenation. Polar solvents enhance nitro group reactivity, while nonpolar solvents (hexane) may favor alkyl chain interactions. Solvent effects on reaction kinetics can be quantified via UV-Vis spectroscopy or computational solvation models .

Advanced Research Questions

Q. How can thermodynamic parameters (e.g., ΔfH°, ΔcH°) for this compound be experimentally determined?

- Methodology :

- Combustion Calorimetry : Measure enthalpy of combustion (ΔcH°) in oxygenated bomb calorimeters. Correct for side reactions (e.g., incomplete combustion) using NIST-standardized protocols .

- DFT Calculations : Compare experimental ΔfH° (formation enthalpy) with computational results using Gaussian or ORCA software. Validate with isodesmic reactions to minimize systematic errors .

Q. What strategies resolve contradictions in reported spectroscopic data for nitroaromatic compounds like this compound?

- Methodology :

- Meta-Analysis : Aggregate data from peer-reviewed journals (e.g., Analytical Chemistry) and databases (NIST, PubChem). Identify outliers via statistical tests (Grubbs’ test).

- Experimental Replication : Reproduce conflicting syntheses under standardized conditions. Use high-field NMR (≥500 MHz) to resolve signal overlaps .

- Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for independent verification .

Q. How can computational models predict the environmental degradation pathways of this compound?

- Methodology :

- QSAR Modeling : Correlate molecular descriptors (logP, HOMO-LUMO gaps) with biodegradation rates. Validate using EPI Suite or TEST software.

- MD Simulations : Simulate hydrolysis or photolysis in aqueous environments (AMBER/CHARMM force fields). Track nitro group reduction pathways using redox potential calculations .

Q. What advanced analytical techniques quantify trace impurities in this compound samples?

- Methodology :

- GC×GC-TOFMS : Achieve ppb-level detection of alkylated byproducts (e.g., 1-butyl-3-nitrobenzene).

- ICP-MS : Monitor heavy metal catalysts (e.g., Fe, Cu) from synthesis.

- HPLC-DAD/ELSD : Resolve isomers using chiral columns (e.g., CHIRALPAK IA) with gradient elution .

Methodological Best Practices

Q. How to ensure reproducibility of this compound synthesis across laboratories?

- Guidelines :

- Document reaction parameters (e.g., stirring rate, cooling gradients) in supplemental materials per Beilstein Journal standards .

- Use IUPAC nomenclature and CAS registry numbers (e.g., CAS: [Insert Number]) to avoid ambiguity .

- Share detailed spectral data (NMR, IR) in open-access formats .

Q. What ethical and safety protocols apply to handling nitroaromatic compounds like this compound?

- Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.